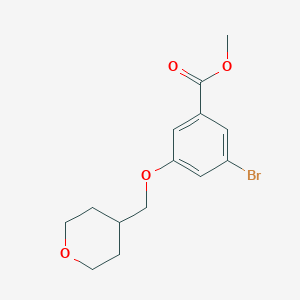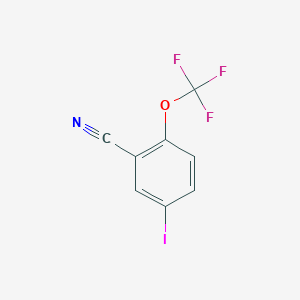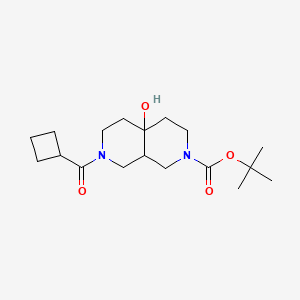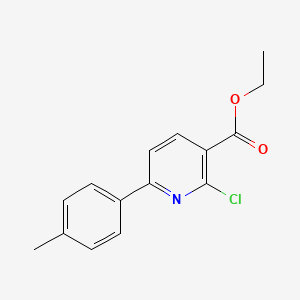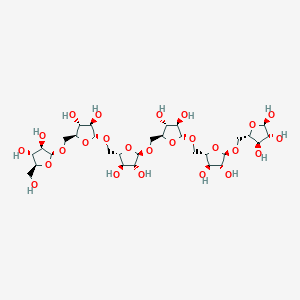
Arabinohexaose
Descripción general
Descripción
Arabinohexaose is a type of hexose, a monosaccharide sugar, consisting of six carbon atoms and an aldehyde group. It is a component of many types of polysaccharides, including glycosaminoglycans, glycoproteins, and glycolipids. Arabinohexaose is found in many plant and animal tissues, and is an important component of the human diet. It has been studied extensively in the fields of biochemistry, physiology, and medicine, and has been found to have a variety of effects on human health.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for Arabinohexaose involves the enzymatic hydrolysis of Arabinan, which is a polysaccharide found in plant cell walls. The hydrolysis reaction is catalyzed by the enzyme endo-arabinanase, which cleaves the glycosidic bonds between arabinose units in the polysaccharide chain. The resulting Arabinohexaose is a six-unit oligosaccharide composed of arabinose monomers linked by glycosidic bonds.
Starting Materials
Arabinan
Reaction
Arabinan is first extracted from plant cell walls using a suitable extraction method., The extracted Arabinan is then purified using techniques such as chromatography or precipitation., The purified Arabinan is then subjected to enzymatic hydrolysis using endo-arabinanase enzyme., The hydrolysis reaction is carried out under controlled conditions of temperature, pH, and enzyme concentration to ensure maximum yield of Arabinohexaose., The resulting Arabinohexaose is then purified using techniques such as chromatography or precipitation to obtain a pure product.
Mecanismo De Acción
The mechanism of action of arabinohexaose is not fully understood. However, it is believed to act by binding to specific receptors on the cell surface, which then triggers a cascade of biochemical reactions. These reactions result in the activation of enzymes involved in various metabolic processes, including the breakdown of carbohydrates and the synthesis of fatty acids.
Efectos Bioquímicos Y Fisiológicos
Arabinohexaose has been found to have a variety of effects on human health. It has been found to have anti-inflammatory and antioxidant properties, as well as the ability to modulate the activity of enzymes involved in the metabolism of lipids and carbohydrates. It has also been found to have a role in the regulation of blood sugar levels, immune system function, and the metabolism of fats and carbohydrates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of arabinohexaose in laboratory experiments has several advantages. It is a relatively inexpensive and readily available reagent, and it is relatively stable under a variety of conditions. However, it is important to note that arabinohexaose can be toxic in high concentrations, and it is important to use it with caution.
Direcciones Futuras
Given the wide range of potential applications of arabinohexaose, there are many areas of research that could be explored in the future. These include further studies into its role in the regulation of blood sugar levels, immune system function, and the metabolism of fats and carbohydrates, as well as its potential use as an anti-inflammatory and antioxidant agent. Additionally, further studies into the mechanism of action of arabinohexaose could be conducted, in order to gain a better understanding of how it works and how it can be used to improve human health. Finally, research into the potential use of arabinohexaose as a therapeutic agent in the treatment of various diseases and disorders could also be conducted.
Aplicaciones Científicas De Investigación
Arabinohexaose has been studied extensively in the fields of biochemistry, physiology, and medicine. It has been found to have a variety of effects on human health, including its role in the regulation of blood sugar levels, immune system function, and the metabolism of fats and carbohydrates. It has also been found to have anti-inflammatory and antioxidant properties, as well as the ability to modulate the activity of enzymes involved in the metabolism of lipids and carbohydrates.
Propiedades
IUPAC Name |
(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O25/c31-1-7-13(32)20(39)26(51-7)46-3-9-15(34)22(41)28(53-9)48-5-11-17(36)24(43)30(55-11)49-6-12-18(37)23(42)29(54-12)47-4-10-16(35)21(40)27(52-10)45-2-8-14(33)19(38)25(44)50-8/h7-44H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDSIUURRIXTJR-PNNZJLGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)OCC4C(C(C(O4)OCC5C(C(C(O5)OCC6C(C(C(O6)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H]([C@@H](O1)OC[C@H]2[C@@H]([C@H]([C@@H](O2)OC[C@H]3[C@@H]([C@H]([C@@H](O3)OC[C@H]4[C@@H]([C@H]([C@@H](O4)OC[C@H]5[C@@H]([C@H]([C@@H](O5)OC[C@H]6[C@@H]([C@H]([C@@H](O6)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
810.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arabinohexaose | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



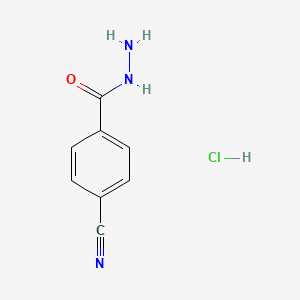
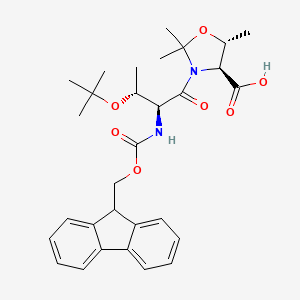
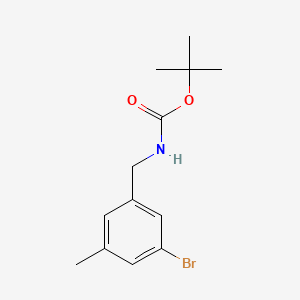
![[3-(1-Phenyl-cyclobutyl)-[1,2,4]oxadiazol-5-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B1446331.png)
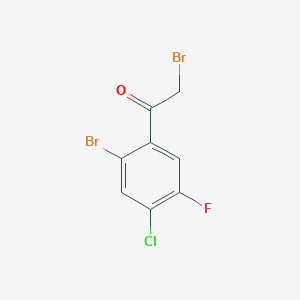

![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446334.png)
![Benzoic acid, 4-[[(6-ethyl-3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino]-, ethyl ester](/img/structure/B1446335.png)
![tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1446336.png)
